molecular formula C13H12FN B12075689 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine

2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B12075689
M. Wt: 201.24 g/mol
InChI Key: VHKMVKOKOLODCL-UHFFFAOYSA-N
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Description

2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine is a fluorinated biphenyl derivative characterized by a fluorine atom at the 2-position of one phenyl ring and a methyl group at the 4'-position of the adjacent ring. This compound serves as a critical intermediate in pharmaceutical and materials science due to its structural versatility. Its electronic and steric properties are modulated by the fluorine and methyl substituents, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

2-fluoro-3-(4-methylphenyl)aniline

InChI

InChI=1S/C13H12FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(15)13(11)14/h2-8H,15H2,1H3

InChI Key

VHKMVKOKOLODCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via a halogen exchange reaction, where a suitable fluorinating agent such as cesium fluoride is used.

Industrial Production Methods

Industrial production of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group can be converted to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in various substitution reactions, where the fluorine or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C)
2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine Not provided C₁₃H₁₂FN 201.24 ~1.18* ~320*
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine 1694468-64-8 C₁₃H₁₂FN 201.24 1.18 (predicted) 351 (predicted)
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine 400744-68-5 C₁₃H₁₀F₃N 237.22 1.245 351.2
6-Fluoro-3'-methoxy-4-methyl[1,1'-biphenyl]-3-amine 1927099-77-1 C₁₄H₁₃FNO 231.26 N/A N/A

*Predicted values based on structural similarity.

Key Observations:

  • Substituent Position : The position of fluorine and methyl groups significantly alters polarity and steric bulk. For instance, this compound has a para-methyl group, enhancing electron-donating effects compared to meta-substituted analogues .
  • Electron-Withdrawing Effects : The trifluoromethyl group in 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine increases hydrophobicity and reduces basicity (pKa ~4.14) compared to the methyl-substituted compounds .
  • Methoxy vs.

Carcinogenicity and Metabolic Interactions

Studies on methyl-substituted aminoazo dyes (e.g., 4-dimethylaminoazobenzene derivatives) reveal that substituent position correlates with carcinogenic activity. For example:

  • 3′-Methyl-4-dimethylaminoazobenzene (high carcinogenicity) reaches peak protein-binding levels in ~2 weeks, whereas 4′-methyl derivatives require ≥21 weeks .
  • This suggests that para-methyl groups (as in this compound) may slow metabolic binding, reducing acute toxicity compared to ortho/meta-substituted analogues .

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